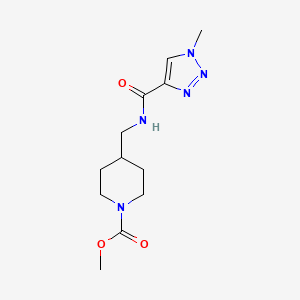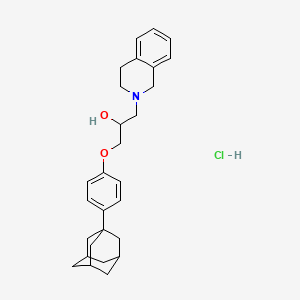![molecular formula C17H18FN5O3 B2706884 2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methoxyethyl)acetamide CAS No. 946379-06-2](/img/structure/B2706884.png)
2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methoxyethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methoxyethyl)acetamide is a useful research compound. Its molecular formula is C17H18FN5O3 and its molecular weight is 359.361. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Coordination Chemistry and Antioxidant Activity
A study by Chkirate et al. (2019) synthesized pyrazole-acetamide derivatives and explored their coordination with Co(II) and Cu(II) ions. The resulting complexes were characterized and analyzed for their antioxidant activity, demonstrating significant activity in various in vitro assays. This research illustrates the potential of such compounds in developing coordination complexes with biomedical applications (Chkirate et al., 2019).
Radiolabeling for Imaging
Dollé et al. (2008) reported on the radiosynthesis of [18F]PBR111, a radioligand designed for imaging the translocator protein with positron emission tomography (PET). This compound, part of the 2-phenylpyrazolo[1,5-a]pyrimidineacetamides series, demonstrates the use of such derivatives in developing diagnostic tools for neurodegenerative diseases (Dollé et al., 2008).
Anticancer Activity
Al-Sanea et al. (2020) designed, synthesized, and tested certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives for their in vitro cytotoxic activity against 60 cancer cell lines. This research underscores the therapeutic potential of pyrazole-acetamide derivatives as anticancer agents (Al-Sanea et al., 2020).
Potential Antipsychotic Agents
Wise et al. (1987) described the synthesis and pharmacological evaluation of a series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols. These compounds exhibited an antipsychotic-like profile in behavioral animal tests without interacting with dopamine receptors, suggesting a novel approach to antipsychotic therapy (Wise et al., 1987).
Fluorogenic Dyes
Zaitseva et al. (2020) explored the oxidation of 4-arylidene-2-methyl-1H-imidazol-5(4H)-ones with selenium dioxide to form 2-arylideneimidazo[1,2-a]pyrazine-3,6,8(2H,5H,7H)-triones, indicating their potential use as fluorogenic dyes. This study contributes to the development of new fluorescent materials for scientific and technological applications (Zaitseva et al., 2020).
作用機序
Target of Action
The primary target of the compound 2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methoxyethyl)acetamide is the receptor-interacting serine/threonine-protein kinase 1 (RIPK1). RIPK1 is a crucial regulator in the necroptosis signaling pathway and is considered an attractive therapeutic target for treating various inflammatory diseases .
Mode of Action
The compound This compound acts as an inhibitor of RIPK1. It exhibits good RIPK1 kinase inhibitory activity with an IC50 value of 59.8 nM and has a higher binding affinity for RIPK1 compared to other necroptosis regulatory kinases .
Biochemical Pathways
The compound This compound effectively blocks TNFα-induced necroptosis in human and mouse cells and inhibits the phosphorylation of the RIPK1/RIPK3/MLKL pathway induced by TSZ .
Pharmacokinetics
In hepatic microsome assay studies, the clearance rate and half-life of This compound were found to be 18.40 mL/min/g and 75.33 min, respectively. The compound exhibits acceptable pharmacokinetic characteristics with an oral bioavailability of 59.55% .
Result of Action
The action of This compound results in the effective protection of mice from hypothermia and death in TNFα-induced systemic inflammatory response syndrome .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors.
特性
IUPAC Name |
2-[1-(4-fluorophenyl)-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl]-N-(2-methoxyethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN5O3/c1-11-14-9-20-23(13-5-3-12(18)4-6-13)16(14)17(25)22(21-11)10-15(24)19-7-8-26-2/h3-6,9H,7-8,10H2,1-2H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUSGWOIUYQKWBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C2=C1C=NN2C3=CC=C(C=C3)F)CC(=O)NCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
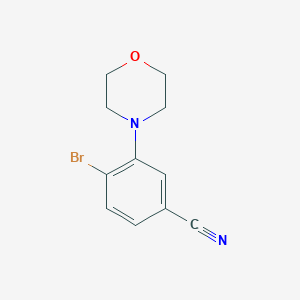



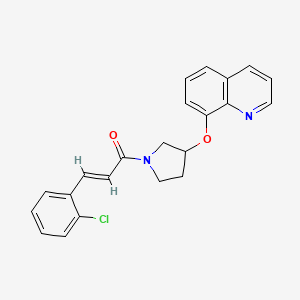
![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2706809.png)
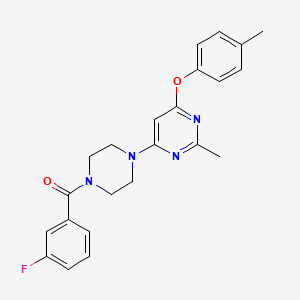
![N-[2-(4-chlorophenyl)ethyl]-3-{1-[(5-formyl-2-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}propanamide](/img/structure/B2706811.png)
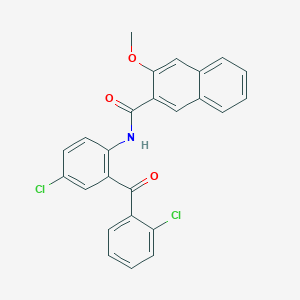
![1-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2706814.png)

![ethyl 4-[(7-butyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)methyl]piperazine-1-carboxylate](/img/structure/B2706819.png)
